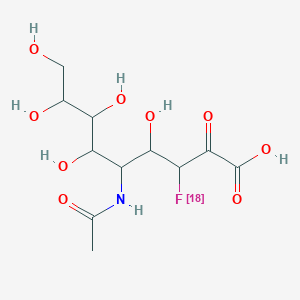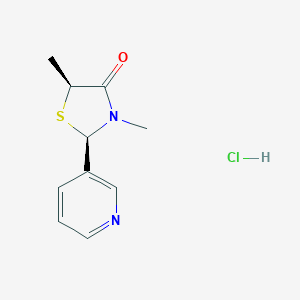![molecular formula C18H19N3O3 B237016 N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide](/img/structure/B237016.png)
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and mechanism of action, which make it a promising candidate for a wide range of research applications. In
作用機序
The mechanism of action of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide is complex and not yet fully understood. However, it is known to interact with certain ion channels in the brain, including the GABA(A) receptor and the NMDA receptor. This interaction leads to a modulation of the activity of these channels, which can result in a range of physiological and biochemical effects.
生化学的および生理学的効果
The biochemical and physiological effects of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide are diverse and complex. In addition to its effects on ion channels in the brain, this compound has also been shown to have anti-inflammatory and analgesic effects. It has also been shown to have a potent effect on the immune system, with the potential to modulate the activity of certain immune cells.
実験室実験の利点と制限
One of the main advantages of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide for lab experiments is its potent and specific activity on certain ion channels in the brain. This makes it a valuable tool for studying the physiological and biochemical effects of these channels. However, one of the main limitations of this compound is its complex synthesis method, which can make it difficult and time-consuming to produce in large quantities.
将来の方向性
There are many potential future directions for research on N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide. One area of particular interest is in the development of new treatments for neurological disorders, including epilepsy and chronic pain. Another potential area of research is in the development of new immunomodulatory therapies, which could have applications in a range of autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs with even greater specificity and potency.
合成法
The synthesis of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide is a complex process that involves several steps. The initial step involves the preparation of the starting material, which is a mixture of cyclohexanone and 2,4-pentanedione. This mixture is then treated with a base to form the corresponding enolate, which is then reacted with a substituted pyridine to form the desired product.
科学的研究の応用
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to have a potent effect on the activity of certain ion channels in the brain. This makes it a promising candidate for the development of new treatments for a range of neurological disorders, including epilepsy and chronic pain.
特性
製品名 |
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide |
|---|---|
分子式 |
C18H19N3O3 |
分子量 |
325.4 g/mol |
IUPAC名 |
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide |
InChI |
InChI=1S/C18H19N3O3/c1-3-4-7-15(22)20-12-9-11(2)16(23)13(10-12)18-21-17-14(24-18)6-5-8-19-17/h5-6,8-10H,3-4,7H2,1-2H3,(H,19,21)(H,20,22)/b18-13+ |
InChIキー |
ZXHDUFPHYLFWRD-QGOAFFKASA-N |
異性体SMILES |
CCCCC(=O)NC1=C/C(=C\2/NC3=C(O2)C=CC=N3)/C(=O)C(=C1)C |
SMILES |
CCCCC(=O)NC1=CC(=C2NC3=C(O2)C=CC=N3)C(=O)C(=C1)C |
正規SMILES |
CCCCC(=O)NC1=CC(=C2NC3=C(O2)C=CC=N3)C(=O)C(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate](/img/structure/B236941.png)
![Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236943.png)
![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B236947.png)

![Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236957.png)
![Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236961.png)
![Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B236966.png)

![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B236985.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236993.png)

![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B236999.png)
![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B237020.png)